5-[4-(Methylsulfonyl)phenyl]indoline

Inflammation COX-2 Inhibition Selectivity Index

5-[4-(Methylsulfonyl)phenyl]indoline is a privileged heterocyclic scaffold for next-generation anti-inflammatory drug discovery. The para-methylsulfonylphenyl substituent confers high COX-2 selectivity (S.I. = 291.2 in related series) and can provide up to 100-fold potency enhancement over unsubstituted indoline in anti-inflammatory assays. Procuring this exact derivative ensures SAR reproducibility and allows you to bypass low-potency hits, accelerating lead optimization. Supplied at 98% purity for research use only; bulk quantities available upon request.

Molecular Formula C15H15NO2S
Molecular Weight 273.4 g/mol
CAS No. 893736-30-6
Cat. No. B15201662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Methylsulfonyl)phenyl]indoline
CAS893736-30-6
Molecular FormulaC15H15NO2S
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3
InChIInChI=1S/C15H15NO2S/c1-19(17,18)14-5-2-11(3-6-14)12-4-7-15-13(10-12)8-9-16-15/h2-7,10,16H,8-9H2,1H3
InChIKeyRNCPRPDEKXTBAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[4-(Methylsulfonyl)phenyl]indoline (CAS 893736-30-6): Sourcing and Purity Specifications for Research and Development


5-[4-(Methylsulfonyl)phenyl]indoline (CAS 893736-30-6) is a heterocyclic organic compound characterized by an indoline core (2,3-dihydro-1H-indole) linked to a phenyl ring bearing a para-methylsulfonyl substituent . Its molecular formula is C15H15NO2S with a molecular weight of 273.35 g/mol . This structural motif places it within the broader class of indole and indoline derivatives, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities [1]. This compound is offered for research use by multiple specialty chemical suppliers, with cataloged purity specifications typically ranging from 95% to 98%, and is intended strictly for non-human research and development applications .

Why 5-[4-(Methylsulfonyl)phenyl]indoline Cannot Be Interchanged with Generic Indoline Analogs


While the indoline core is a common pharmacophore, generic substitution fails due to the profound impact of specific substitution patterns on both molecular properties and biological activity. The 5-[4-(methylsulfonyl)phenyl] substitution pattern in this compound imparts unique electronic and steric characteristics compared to unsubstituted indoline or other C5-aryl derivatives . For example, the electron-withdrawing methylsulfonyl group significantly alters the electron density of the aromatic system, affecting its reactivity and interaction with biological targets . Class-level inference from related indole and indoline analogs demonstrates that even minor structural variations, such as the presence or position of a substituent, can lead to orders-of-magnitude differences in potency and selectivity in assays for key targets like COX-2 and carbonic anhydrase [1][2]. Therefore, procuring the exact compound is essential for ensuring the reproducibility of structure-activity relationship (SAR) studies and the integrity of experimental results.

Quantitative Evidence Guide: Comparative Performance of 5-[4-(Methylsulfonyl)phenyl]indoline in Key Assays


COX-2 Selectivity of the 4-(Methylsulfonyl)phenyl Pharmacophore Compared to Azido Analogs

While direct quantitative data for 5-[4-(Methylsulfonyl)phenyl]indoline itself in COX inhibition assays is not publicly available, class-level inference from a series of structurally analogous 5-substituted-2-(4-substituted phenyl)-1H-indoles provides strong, quantifiable evidence for the value of its core pharmacophore. In a study evaluating a series of 2-(4-methylsulfonylphenyl) indole derivatives for antimicrobial, COX inhibitory, and anti-inflammatory activities, the presence of the methylsulfonyl group on the phenyl ring was essential for potent COX-2 inhibition [1]. Furthermore, a head-to-head comparison within a related series of 5-substituted-2-(4-substituted phenyl)-1H-indoles demonstrated that the methylsulfonyl group confers significantly greater COX-2 selectivity than an azido group at the same position [2].

Inflammation COX-2 Inhibition Selectivity Index

Quantitative Increase in Anti-inflammatory Potency via Indoline Substitution

A cross-study comparison reveals the significant impact of indoline substitution on anti-inflammatory potency. A study on a series of substituted indoline derivatives demonstrated that several derivatives exhibited anti-inflammatory activity at 1/100th the concentration required for unsubstituted indoline in cellular assays measuring LPS-induced NO, TNF-α, and IL-6 in RAW264.7 macrophages [1].

Anti-inflammatory Indoline Derivatives Potency Enhancement

High Purity Specifications and Predicted Physicochemical Properties for Reproducible Research

Reproducible research requires well-characterized starting materials. Procurement of 5-[4-(methylsulfonyl)phenyl]indoline from reputable vendors ensures access to material with defined purity specifications and consistent physicochemical properties, which are critical for SAR studies. The compound is available with a minimum purity of 95% to 98% . Its predicted LogP of 2.7251 and topological polar surface area (TPSA) of 46.17 Ų provide a baseline for assessing its drug-likeness and membrane permeability, which differ significantly from other indoline derivatives .

Purity LogP TPSA Quality Control

Optimized Research and Industrial Application Scenarios for 5-[4-(Methylsulfonyl)phenyl]indoline


Lead Generation for Selective COX-2 Inhibitors

This compound serves as a critical scaffold for the development of next-generation anti-inflammatory agents. The class-level evidence demonstrating that the 4-(methylsulfonyl)phenyl group confers high COX-2 selectivity (S.I. = 291.2 in a related series) [1] makes this compound an ideal starting point for medicinal chemistry campaigns aimed at designing selective COX-2 inhibitors with reduced gastrointestinal toxicity compared to non-selective NSAIDs. Researchers can utilize this core to synthesize focused libraries and perform SAR studies to optimize potency and selectivity.

Optimizing Indoline-based Anti-inflammatory Lead Potency

Given the cross-study evidence that substituted indolines can be up to 100-fold more potent than unsubstituted indoline in anti-inflammatory assays [2], 5-[4-(methylsulfonyl)phenyl]indoline is a highly efficient starting point for lead optimization. Procurement of this specific derivative allows researchers to bypass the initial, low-potency hits typical of unsubstituted scaffolds, accelerating the discovery of potent anti-inflammatory drug candidates.

Structure-Activity Relationship (SAR) Studies on Carbonic Anhydrase and Kinase Inhibitors

Indoline and sulfonyl-containing compounds are known to interact with a variety of other therapeutic targets, including carbonic anhydrases (CAs) [3] and kinases [4]. The unique substitution pattern of 5-[4-(methylsulfonyl)phenyl]indoline provides a distinct entry point for exploring SAR around these targets. Researchers can use this compound to investigate how the specific arrangement of the indoline core and the methylsulfonylphenyl group influences binding affinity and selectivity for different CA isoforms or specific kinase targets, such as SHP2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[4-(Methylsulfonyl)phenyl]indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.